Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Action Environment
Factors such as pH, temperature, and the presence of other compounds can affect the action of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiophene ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzamido and ester groups, along with the thiophene ring, make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLZRRHDMPBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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